An In-depth Technical Guide to the Physical Properties of Tert-butyl 3,5-difluorobenzoate
An In-depth Technical Guide to the Physical Properties of Tert-butyl 3,5-difluorobenzoate
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Tert-butyl 3,5-difluorobenzoate (CAS No. 467442-11-1) is a key exemplar of a fluorinated building block, offering a synthetically versatile scaffold for introducing the 3,5-difluorophenyl moiety.[1] The tert-butyl ester group serves as a robust protecting group that can be selectively cleaved under specific conditions, making this compound a valuable intermediate in multi-step syntheses.
This guide provides an in-depth examination of the core physical and spectral properties of tert-butyl 3,5-difluorobenzoate. Understanding these characteristics is not merely an academic exercise; it is fundamental to its effective handling, characterization, and application in research and development. For professionals in drug development, these properties directly impact a compound's formulation, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug candidate's success.[2][3]
Core Physicochemical Properties
A precise understanding of a compound's fundamental physical properties is the bedrock of its application in any laboratory setting. These values dictate storage conditions, solvent selection for reactions and analysis, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 467442-11-1 | [1][4] |
| Molecular Formula | C₁₁H₁₂F₂O₂ | [1] |
| Molecular Weight | 214.21 g/mol | [1] |
| Appearance | Colorless to light yellow solid or liquid | |
| Melting Point | 29-31 °C | [4] |
| Boiling Point | 246.9 ± 30.0 °C (Predicted) | [4] |
| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [3] |
The melting point of 29-31 °C is particularly noteworthy.[4] It indicates that at a standard room temperature of ~20-25 °C, the compound is a solid, but it can easily melt into a liquid on a warm day or upon gentle heating. This dual-phase nature necessitates careful storage considerations, specifically in a temperature-controlled environment, to ensure consistency. The recommendation to store it "sealed in dry" conditions suggests a potential sensitivity to moisture, which could lead to hydrolysis of the ester bond over time.
Experimental Determination of Physical Properties
The trustworthiness of any physical data relies on robust and reproducible experimental methods. The protocols described below are standard, self-validating systems for determining the key physical properties of a new chemical entity like tert-butyl 3,5-difluorobenzoate.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, whereas impurities will cause a depression and broadening of the melting range. The capillary method using a digital apparatus like a Mel-Temp is the standard.
Protocol:
-
Sample Preparation: Ensure the tert-butyl 3,5-difluorobenzoate sample is completely dry and finely powdered.
-
Capillary Loading: Jab the open end of a glass capillary tube into the sample pile. Tap the sealed end of the tube gently on a hard surface to compact the solid. Drop the capillary, sealed-end down, through a long glass tube to pack the sample tightly to a height of 2-3 mm.[5][6]
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Estimation (Optional): If the melting point is unknown, perform a rapid heating run (10-20 °C/min) to find an approximate range.[7]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Begin heating at a slow, controlled rate of approximately 1-2 °C per minute.[7]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Causality Behind the Method: A slow heating rate is crucial for ensuring that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly results in a temperature reading that overshoots the actual melting point, leading to an artificially broad and inaccurate range.[6]
Boiling Point Determination
While the boiling point for this compound is predicted, experimental verification for analogous liquids is often performed using the Thiele tube method, which is effective for small sample volumes.
Protocol:
-
Sample Preparation: Place a small amount (0.5-1 mL) of the liquid into a small test tube (fusion tube).
-
Capillary Inversion: Take a standard melting point capillary tube and seal one end. Place the capillary tube into the fusion tube with the open end submerged in the liquid.
-
Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Suspend the assembly in a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently with a microburner.[8]
-
Observation: As the temperature rises, a stream of air bubbles will emerge from the inverted capillary. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Data Recording: Turn off the heat. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[9] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.
Causality Behind the Method: The stream of bubbles indicates that the vapor pressure of the liquid exceeds the external pressure. As the liquid cools, the point where the pressures equalize is the true boiling point, marked by the liquid being pushed back into the capillary by the atmospheric pressure.[10]
Solubility Assessment
A qualitative and quantitative understanding of solubility is paramount in drug development.[11] The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of solid tert-butyl 3,5-difluorobenzoate to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation and/or filtration through a low-binding filter (e.g., PTFE).
-
Quantification: Accurately dilute an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind the Method: This method ensures that the system reaches a true thermodynamic equilibrium between the solid and dissolved states. Using an excess of the solid guarantees that the resulting solution is saturated. The subsequent analytical measurement provides a precise concentration, which defines the solubility under the specified conditions.[13]
Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. For a novel or synthesized compound, matching the experimental spectra to the expected patterns validates its identity and purity.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected Absorptions:
-
~2980 cm⁻¹ (C-H stretch): Aliphatic C-H stretching from the tert-butyl group.
-
~1725 cm⁻¹ (C=O stretch): A very strong and sharp absorption characteristic of the ester carbonyl group. Conjugation with the aromatic ring slightly lowers this frequency from a typical saturated ester (~1740 cm⁻¹).[14][15]
-
~1600, ~1470 cm⁻¹ (C=C stretch): Absorptions from the aromatic ring stretching vibrations.
-
~1300-1000 cm⁻¹ (C-O stretch & C-F stretch): This region will be complex. It will contain two strong C-O stretches characteristic of the ester group (asymmetric and symmetric) and strong C-F stretching bands.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework and the environment of other NMR-active nuclei like ¹⁹F.
-
¹H NMR:
-
~1.5 ppm (singlet, 9H): A large singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
~7.2-7.8 ppm (multiplet, 3H): The aromatic region will show signals for the three protons on the difluorophenyl ring. The proton at C4 (para to the ester) will appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two equivalent ortho protons. The two protons at C2 and C6 (ortho to the ester) will appear as a doublet of doublets.
-
-
¹³C NMR:
-
~28 ppm: Quaternary carbon of the tert-butyl group.
-
~82 ppm: Carbon of the tert-butyl group attached to the oxygen.
-
~110-135 ppm (multiple signals): Aromatic carbons, showing characteristic splitting patterns due to C-F coupling.
-
~163 ppm (doublet or triplet): The carbonyl carbon, which will be split by the meta-fluorine atoms.
-
~164 ppm (d, J ≈ 250 Hz): The carbons directly bonded to fluorine will show a large one-bond C-F coupling constant.
-
-
¹⁹F NMR:
-
A single signal is expected for the two equivalent fluorine atoms, providing direct confirmation of the fluoro-substitution pattern.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's structure through its fragmentation pattern.
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z = 214, corresponding to the molecular weight.
-
[M-57]⁺ Peak: A very prominent peak resulting from the loss of the tert-butyl cation (C₄H₉⁺), leaving a 3,5-difluorobenzoic acid radical cation at m/z = 157.
-
[M-15]⁺ Peak: A smaller peak from the loss of a methyl radical (CH₃) from the tert-butyl group.
-
m/z = 141: A key fragment corresponding to the 3,5-difluorobenzoyl cation, formed by the loss of the tert-butoxy radical (•OC(CH₃)₃). This acylium ion is resonance-stabilized and often a base peak for benzoate esters.[18]
-
m/z = 57: A peak corresponding to the stable tert-butyl cation.
Conclusion
Tert-butyl 3,5-difluorobenzoate is more than a chemical with a catalog number; it is a precisely defined tool for chemical synthesis. Its physical properties—a low melting point, predicted boiling point, and characteristic spectroscopic signature—are the parameters that govern its practical use. For the medicinal chemist or materials scientist, this data is integral to experimental design, from the reaction flask to purification and final characterization. A thorough understanding and verification of these properties ensure reproducibility and the successful integration of this valuable building block into complex molecular architectures.
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